molecular formula C17H19ClN2OS B2383276 (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1795456-77-7

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2383276
CAS No.: 1795456-77-7
M. Wt: 334.86
InChI Key: LVBFWJCYZIRESU-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, an azepane ring, and a methylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group This is followed by the formation of the azepane ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Bromophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Similar structure with a bromine atom instead of chlorine.

    (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Contains a fluorine atom in place of chlorine.

    (3-(4-Methylphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone: Features a methyl group instead of chlorine.

Uniqueness

The uniqueness of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the azepane ring and methylthiazole moiety contribute to its overall stability and potential biological activity.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBFWJCYZIRESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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